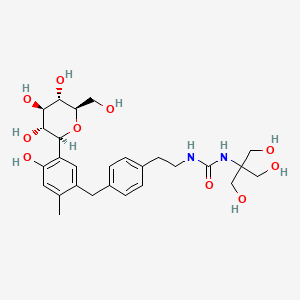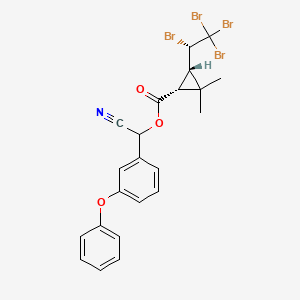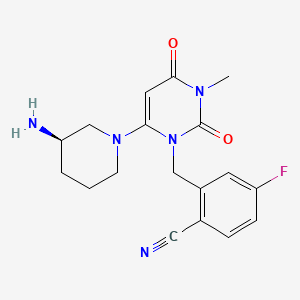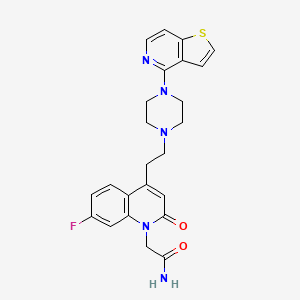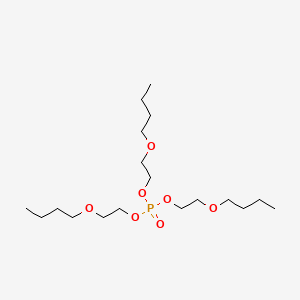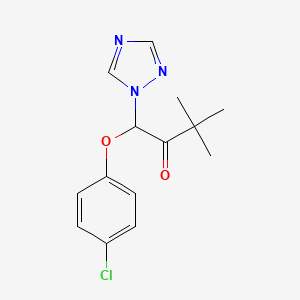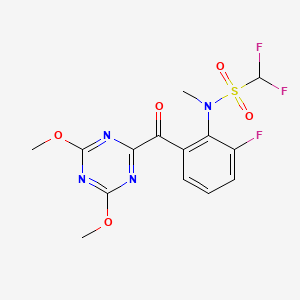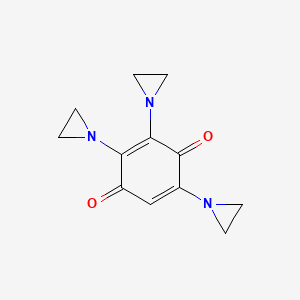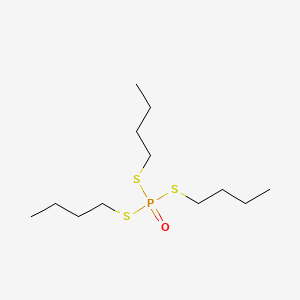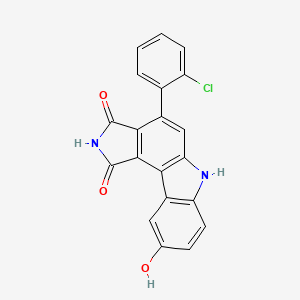
Wee1 Inhibitor
Overview
Description
Wee1 Inhibitor is a small molecule that controls the biological activity of Wee1 . It is primarily used for Phosphorylation & Dephosphorylation applications . Wee1 is a crucial kinase involved in the regulation of the G2/M checkpoint within the cell cycle . It has been identified as a therapeutic target in tumor progression and drug resistance .
Chemical Reactions Analysis
Wee1 inhibitors work by inhibiting the checkpoint kinase Wee1 . They are selective for Wee1 over checkpoint kinase 1 (Chk1) . Unfortunately, the exact chemical reactions involved in the action of Wee1 inhibitors are not detailed in the retrieved papers.Scientific Research Applications
1. Role in Cancer Treatment
Wee1 kinase plays a crucial role in regulating the G2/M checkpoint and S phase in cell cycles. Inhibition of Wee1 leads to mitotic catastrophe in cancer cells, particularly those with p53 mutation or deletion, making it a research hotspot in cancer treatment. This includes exploring the structure-activity relationships (SARs) of Wee1 inhibitors for rational design and development in future cancer therapies (Du et al., 2020).
2. Radiosensitization in Cancer Cells
Wee1 inhibitors have been shown to act as effective radiosensitizers in cells lacking a G1 checkpoint. For example, the Wee1 kinase inhibitor AZD1775 has been demonstrated to radiosensitize hepatocellular carcinoma regardless of TP53 mutational status through the induction of replication stress (Cuneo et al., 2016).
3. Genetic Determinants of Wee1 Inhibitor Sensitivity
Research has identified genetic determinants of this compound sensitivity, other than TP53 status. For instance, mutations in several S-phase genes, such as CDK2, determine cytotoxicity induced by Wee1 inhibition. This finding is crucial for optimizing patient selection for this compound treatment and understanding potential resistance mechanisms (Heijink et al., 2015).
4. Synergistic Effects with Other Therapeutic Agents
Combination therapies involving Wee1 inhibitors and other therapeutic agents like bortezomib and olaparib have shown promising results in enhancing anticancer effects. For instance, the sequential combination of bortezomib and the this compound MK-1775 induced apoptosis more efficiently in multiple myeloma cell lines than the use of the same drugs in isolation (Barbosa et al., 2019).
5. Implications in DNA Damage Response Modulation
WEE1 inhibitors can modulate DNA damage response (DDR) pathways, particularly in cells with defects in Fanconi Anemia and Homologous Recombination pathways. Such modulation may provide a basis for novel synthetic lethal strategies for cancers harboring FA/HR defects (Aarts et al., 2015).
6. Potential in Targeting Various Cancer Types
Wee1 is overexpressed in various cancer types, including breast cancers, leukemia, melanoma, and brain tumors. Targeting Wee1 for inhibition, therefore, presents an opportunity to potentiate therapy across a range of cancers (Matheson et al., 2016).
Mechanism of Action
Target of Action
The primary target of Wee1 Inhibitor, also known as this compound I, is the Wee1 kinase family . This family consists of three serine/threonine kinases: WEE1 (WEE1 G2 Checkpoint Kinase), PKMYT1 (membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase), and WEE1B (WEE2 oocyte meiosis inhibiting kinase) . These kinases play a crucial role in cell cycle regulation, particularly in the entry into mitosis .
Mode of Action
this compound interacts with its targets by inhibiting their activity . This inhibition prevents the phosphorylation of Cdk1, a cyclin-dependent kinase that drives cells from the G2 phase into mitosis . As a result, cells are driven into mitosis without being able to repair damaged DNA, leading to cell death .
Biochemical Pathways
The this compound affects the DNA Damage Response (DDR) pathways . These pathways are crucial during normal cell cycle progression and in response to DNA damages . Inhibition of Wee1 leads to high Cdk1 activity, causing cells to bypass proper DNA repair at the G2/M checkpoint . This results in mitotic catastrophe and cell death, plus increased Cdk2 activity, causing abnormal DNA replication and DNA double-stranded breaks .
Pharmacokinetics
The pharmacokinetics of Wee1 Inhibitors, such as adavosertib, have been studied in patients with advanced solid tumors . A high-fat meal was found to decrease the maximum plasma concentration (Cmax) of adavosertib by 16% and systemic exposure (area under the plasma concentration–time curve [AUC]) by 6% .
Result of Action
The inhibition of Wee1 leads to genomic instability and apoptosis . It increases cell sensitivity to DNA damaging agents, leading to cell death . In cancer cells, Wee1 Inhibitors have shown to effectively eliminate cells while inhibiting their proliferation and migration .
Action Environment
The efficacy of Wee1 Inhibitors can be influenced by various environmental factors. For instance, hyperthermia has been shown to synergistically enhance the anti-tumor effects of Wee1 Inhibitors . Additionally, the development of predictive biomarkers and identification of the appropriate population that would respond to Wee1 inhibitors are imperative .
Future Directions
Wee1 plays a pivotal role in tumor progression and is a promising therapeutic target . Distinguishing patients that would benefit from Wee1 inhibition will be a major direction of future research . There are ongoing clinical trials testing Wee1 inhibitor with novel agents such as ATR and PAPR inhibitors as well as anti-PDL1 immunotherapy .
Biochemical Analysis
Biochemical Properties
Wee1 Inhibitor I interacts with key enzymes and proteins, particularly CDK1 and CDK2 . Wee1 triggers G2/M arrest through inhibitory phosphorylation on Tyr15 of CDK1 (Cdc2) and prevents entry into mitosis to allow DNA repair during DNA damage . In addition, this compound I also catalyzes the phosphorylation on CDK2, leading to its high activity, resulting in aberrant DNA replication and DNA double-stranded breaks .
Cellular Effects
This compound I has significant effects on various types of cells and cellular processes. It has been shown to potential chemotherapy or radiotherapy sensitivity in preclinical models, particularly in p53-mutated or deficient cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound I involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound I could result in high CDK1 activity and the cell progressing through the G2/M checkpoint without adequately repairing DNA damage, thus generating mitotic catastrophe and cell death .
Metabolic Pathways
This compound I is involved in key metabolic pathways. It interacts with enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .
properties
IUPAC Name |
4-(2-chlorophenyl)-9-hydroxy-6H-pyrrolo[3,4-c]carbazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O3/c21-13-4-2-1-3-10(13)11-8-15-16(18-17(11)19(25)23-20(18)26)12-7-9(24)5-6-14(12)22-15/h1-8,22,24H,(H,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEXRCOBPACFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439085 | |
| Record name | Wee1 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
622855-37-2 | |
| Record name | Wee1 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Wee1, and what is its role in the cell cycle?
A: Wee1 is a tyrosine kinase that plays a crucial role in regulating the cell cycle, specifically at the G2/M checkpoint. It does this by phosphorylating cyclin-dependent kinase 1 (CDK1) at the tyrosine 15 (Tyr15) residue, effectively inactivating the CDK1/cyclin B complex and preventing premature entry into mitosis. [, , ]
Q2: How do Wee1 inhibitors interact with their target and affect the cell cycle?
A: Wee1 inhibitors are small molecules that bind to and inhibit the kinase activity of Wee1. This inhibition prevents the phosphorylation of CDK1, leading to its activation and forcing cells with damaged DNA to bypass the G2/M checkpoint, ultimately leading to mitotic catastrophe and cell death. [, , , , , ]
Q3: Why is Wee1 inhibition considered a promising strategy for cancer therapy?
A: Cancer cells often have defects in the G1/S checkpoint, making them more reliant on the G2/M checkpoint for DNA repair. Wee1 inhibition exploits this vulnerability by forcing these cells with unresolved DNA damage into premature mitosis, leading to their death. This strategy is particularly relevant for p53-deficient tumors, which commonly lack a functional G1 checkpoint. [, , , , ]
Q4: What are the downstream effects of Wee1 inhibition in cancer cells?
A4: Wee1 inhibition leads to several downstream effects in cancer cells, including:
- Increased CDK1 activity: Leading to accelerated S-phase progression and premature mitotic entry. [, ]
- DNA damage accumulation: Unrepaired DNA damage due to checkpoint abrogation. [, , , , ]
- Mitotic catastrophe: Cells entering mitosis with damaged DNA undergo mitotic catastrophe, a form of cell death. [, , ]
- Apoptosis induction: Wee1 inhibition can also directly trigger apoptosis in some cancer cells. [, , , ]
Q5: Is there information available about the specific molecular formula, weight, or spectroscopic data for “Wee1 Inhibitor I”?
A5: The provided research papers focus on the biological activity and therapeutic potential of Wee1 inhibitors as a class of compounds. They do not provide specific structural details, molecular formula, weight, or spectroscopic data for a compound explicitly named "this compound I."
Q6: How do structural modifications to Wee1 inhibitors impact their activity and selectivity?
A6: Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy and safety of Wee1 inhibitors. Research has shown that even small structural changes can significantly impact:
- Potency: Modifications to the core scaffold or specific substituents can enhance or diminish binding affinity for Wee1. [, ]
- Selectivity: Optimizing interactions with the Wee1 active site can improve selectivity against other kinases like PLK1, mitigating potential off-target effects and toxicity. [, , ]
- Pharmacokinetic properties: Structural modifications can influence absorption, distribution, metabolism, and excretion (ADME), ultimately impacting the drug's in vivo behavior. [, , ]
Q7: What are the challenges in formulating Wee1 inhibitors for therapeutic use?
A7: Formulating Wee1 inhibitors presents challenges related to their stability, solubility, and bioavailability. Strategies to overcome these limitations might include:
- Chemical modifications: Improving drug-like properties through modifications to the compound's structure. [, ]
- Formulation optimization: Utilizing excipients and delivery systems to enhance solubility and stability, enabling various routes of administration (e.g., oral, intravenous). [, ]
Q8: What in vitro and in vivo models are used to evaluate the efficacy of Wee1 inhibitors?
A8: Researchers employ a range of preclinical models to assess the efficacy and safety of Wee1 inhibitors, including:
- Cell-based assays: Measuring cell viability, proliferation, apoptosis, and cell cycle progression in cancer cell lines treated with Wee1 inhibitors. [, , , ]
- Animal models: Evaluating tumor growth inhibition and survival in xenograft models where human cancer cells are implanted into mice. [, , , , ]
- Patient-derived xenografts (PDXs): Testing drug efficacy in models that better represent human tumor heterogeneity and drug response. [, ]
Q9: What are the known mechanisms of resistance to Wee1 inhibitors?
A9: As with many targeted therapies, resistance to Wee1 inhibitors is a concern. Research suggests potential mechanisms include:
- Upregulation of compensatory DNA repair pathways: Cancer cells may adapt by increasing the activity of alternative DNA repair mechanisms. [, ]
- Activation of bypass signaling pathways: Resistance can arise through the activation of signaling pathways that circumvent the need for Wee1. [, ]
Q10: What are the toxicological concerns associated with Wee1 inhibition?
A10: The main dose-limiting toxicity observed with Wee1 inhibitors, particularly AZD1775, is myelosuppression, which includes:
- Neutropenia: A decrease in neutrophils, a type of white blood cell, increasing the risk of infection. [, , ]
- Thrombocytopenia: A decrease in platelets, which are essential for blood clotting, leading to an increased risk of bleeding. [, ]
Q11: What strategies are being explored to improve the delivery of Wee1 inhibitors to tumors?
A11: Research is ongoing to enhance the delivery and therapeutic index of Wee1 inhibitors:
- Nanoparticle-based delivery systems: Encapsulating Wee1 inhibitors in nanoparticles can improve their solubility, stability, and tumor targeting, potentially reducing off-target effects. []
- Antibody-drug conjugates (ADCs): Linking Wee1 inhibitors to antibodies that specifically recognize tumor cells can enable targeted delivery and minimize toxicity to healthy tissues. []
Q12: Are there any biomarkers that can predict response to Wee1 inhibitors?
A12: Identifying predictive biomarkers is crucial for personalizing this compound therapy:
- H3K36me3 status: Loss of the histone mark H3K36me3 has been linked to increased sensitivity to Wee1 inhibitors. This finding could be explored as a potential biomarker to guide patient selection. []
- CCNE1 amplification: Cancers with CCNE1 amplification may show increased susceptibility to Wee1 inhibitors. [, ]
Q13: What are the future directions for research on Wee1 inhibitors?
A13: Future research efforts will likely focus on:
- Developing more selective and potent Wee1 inhibitors: Minimizing off-target toxicity and maximizing therapeutic efficacy. [, , ]
- Identifying robust predictive biomarkers: Guiding patient selection and personalizing treatment strategies. [, ]
- Optimizing drug combinations: Exploring synergistic combinations with chemotherapy, radiotherapy, or other targeted therapies to enhance anti-cancer effects and overcome resistance. [, , , ]
- Conducting further clinical trials: Determining the long-term efficacy and safety of Wee1 inhibitors in diverse patient populations. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



